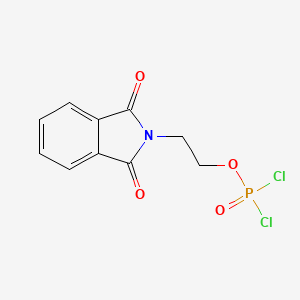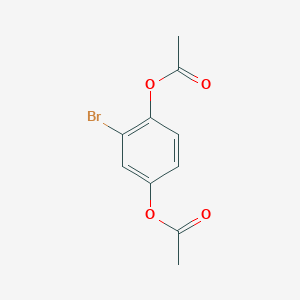
1,4-Diacetoxy-2-bromobenzene
概要
説明
準備方法
1,4-Diacetoxy-2-bromobenzene can be synthesized by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. This method is commonly used in laboratory settings for the preparation of this compound .
化学反応の分析
1,4-Diacetoxy-2-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form bromohydroquinone.
Reduction Reactions: The acetoxy groups can be reduced to form hydroxy groups under specific conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,4-Diacetoxy-2-bromobenzene has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including bromohydroquinone and (Sp, S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene.
Biomedical Research:
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,4-Diacetoxy-2-bromobenzene involves its ability to undergo substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products. The specific mechanism depends on the type of reaction and the reagents used .
類似化合物との比較
1,4-Diacetoxy-2-bromobenzene can be compared with other similar compounds, such as:
1,4-Diacetoxybenzene: Lacks the bromine atom, which affects its reactivity and applications.
2,5-Diacetoxy-1-bromobenzene: Has a different substitution pattern, leading to variations in its chemical properties and reactivity.
1,4-Dibromo-2,5-diacetoxybenzene: Contains two bromine atoms, which significantly alters its reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetoxy and bromine groups, which contribute to its distinct chemical properties and applications .
特性
IUPAC Name |
(4-acetyloxy-3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFNWOHWJOCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391036 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52376-16-6 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


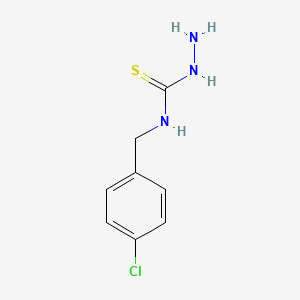

![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)
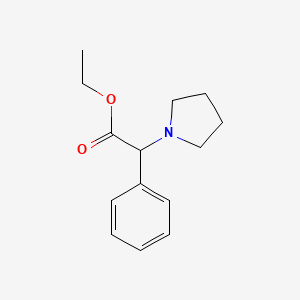
![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)
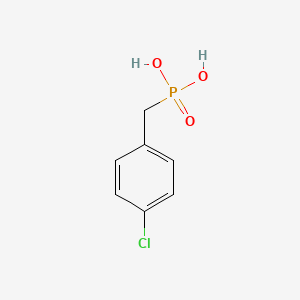
![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)
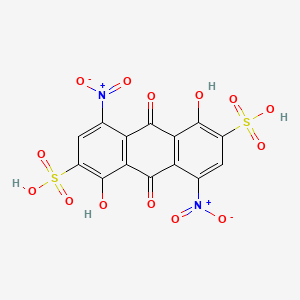
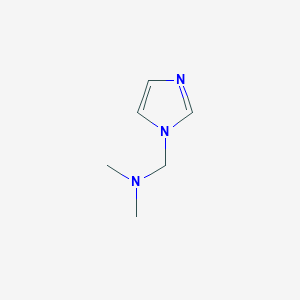
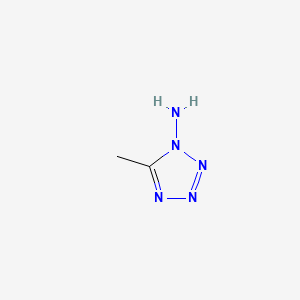
![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)


